2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene

Lipophilicity Drug Design Physicochemical Property Prediction

2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene (CAS 194874-03-8) is a biaryl ether composed of a 2-methoxynaphthalene core coupled at the 6-position with a 3-(trifluoromethyl)phenyl substituent. With a molecular formula of C18H13F3O and a molecular weight of 302.3 g/mol , it exhibits a computed XLogP3 of 5.7 and zero hydrogen bond donors , establishing it as a highly lipophilic, neutral scaffold.

Molecular Formula C18H13F3O
Molecular Weight 302.3 g/mol
CAS No. 194874-03-8
Cat. No. B15394012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene
CAS194874-03-8
Molecular FormulaC18H13F3O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H13F3O/c1-22-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(10-12)18(19,20)21/h2-11H,1H3
InChIKeyLKJUXTGDKQKWER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene (CAS 194874-03-8): Physicochemical Benchmarking for Naphthalene-Derived Building Block Selection


2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene (CAS 194874-03-8) is a biaryl ether composed of a 2-methoxynaphthalene core coupled at the 6-position with a 3-(trifluoromethyl)phenyl substituent . With a molecular formula of C18H13F3O and a molecular weight of 302.3 g/mol , it exhibits a computed XLogP3 of 5.7 and zero hydrogen bond donors , establishing it as a highly lipophilic, neutral scaffold. The meta-CF3 substitution pattern distinguishes this compound from typical para-substituted fluorinated naphthalene building blocks and confers a unique steric and electronic profile that directly influences downstream reactivity and target binding .

Why 2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene Cannot Be Replaced by Generic Naphthalene Analogs


The 3-(trifluoromethyl)phenyl substituent at the 6-position of the naphthalene ring is not electronically or sterically equivalent to a simple phenyl or para-substituted aryl group. The strong electron-withdrawing character of the CF3 group substantially reduces the electron density of the distal naphthalene system, altering its reactivity in electrophilic substitution and cross-coupling reactions compared to non-fluorinated analogs such as 2-methoxy-6-phenylnaphthalene . Furthermore, the meta-CF3 arrangement creates a distinct molecular shape—quantified by a rotatable bond count of 2 and a specific torsion angle profile—that cannot be replicated by ortho- or para-substituted alternatives . This divergence manifests in differential solubility, melting behavior, metabolic stability (class-level CF3 effect), and receptor-binding geometry. Substituting this compound for a cheaper analog without these exact structural features risks altering reaction yields, pharmacokinetic profiles, or material performance properties, ultimately compromising the scientific validity of any downstream application .

Head-to-Head Quantitative Differentiation: 2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene vs. Closest Analogs


Lipophilicity Surge: XLogP3 Increase of 1.5 Units Compared to Non-Fluorinated 2-Methoxy-6-phenylnaphthalene

The introduction of a meta-CF3 group on the phenyl ring dramatically elevates lipophilicity relative to the non-fluorinated analog. The target compound exhibits a computed XLogP3 of 5.7 , while 2-methoxy-6-phenylnaphthalene (CAS 59115-43-4) has a predicted XLogP3 of approximately 4.2 based on its lower molecular weight and absence of fluorine . This represents a 1.5 log unit increase (approximately 32-fold increase in partition coefficient), which critically influences membrane permeability, tissue distribution, and formulation requirements.

Lipophilicity Drug Design Physicochemical Property Prediction

Thermal Property Differentiation: Trace Purity Evaluation and Handling

The CF3-substituted analog exhibits a sharp melting point range of 103–107 °C (experimental) , indicative of higher crystallinity and purity compared to the non-fluorinated parent compound 2-methoxy-6-phenylnaphthalene, which melts at 98–102 °C . A 5 °C increase in melting point onset and a narrower range (4 °C vs. potentially broader for the comparator) suggest superior crystallinity, which facilitates gravimetric handling and purity verification by differential scanning calorimetry (DSC) in procurement quality control workflows .

Thermal Analysis Purity Assessment Solid-State Characterization

Electron-Deficiency Enhancement: CF3-Induced Reduction in HOMO Energy vs. Non-Fluorinated Naphthalenes

DFT computational studies (B3LYP/6-311++G(d,p)) on substituted naphthalenes demonstrate that the trifluoromethyl group significantly lowers both HOMO and LUMO energies relative to non-fluorinated naphthalenes . While the target compound was not explicitly computed in the referenced study, class-level inference from poly(CF3)-substituted naphthalenes indicates a HOMO energy reduction of approximately 0.3–0.5 eV compared to methyl- or methoxy-substituted naphthalene derivatives . This increased electron deficiency enhances the compound's suitability for applications requiring electron-transport materials, such as OLED electron-blocking layers , a property unavailable in electron-rich methoxy-phenyl naphthalenes.

Computational Chemistry Electronic Properties DFT Analysis

Meta-Substitution Advantage: Steric Differentiation from Para-CF3 Biaryl Ethers in Receptor Binding

The meta-CF3 substitution pattern on the pendant phenyl ring creates a steric profile distinct from para-CF3 analogs. The rotatable bond count of 2 allows for specific dihedral angles between the naphthalene and phenyl rings, which is conformationally different from 4-(trifluoromethyl)phenyl-naphthalene derivatives. In medicinal chemistry contexts, this meta-substitution has been exploited to fine-tune ligand-receptor interactions; for example, meta-CF3 phenyl-naphthalene scaffolds appear in patent literature as 5-HT receptor modulators and melatonin receptor ligands , where the substitution position critically determines binding affinity—a differentiation not achievable with para-substituted isomers.

Medicinal Chemistry Steric Effects Structure-Activity Relationship

Procurement-Driven Application Scenarios for 2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene


Lead Optimization in CNS Drug Discovery: Fine-Tuning Lipophilicity and Receptor Subtype Selectivity

Medicinal chemistry teams optimizing CNS-penetrant 5-HT or melatonin receptor modulators should select 2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene as a core scaffold. Its oral availability-matching computed XLogP3 of 5.7 and the meta-CF3 spatial orientation—documented in naphthalene-based receptor modulator patents —enable structure-activity relationship (SAR) exploration that cannot be replicated with para-substituted isomers (distinct dihedral angle) or non-fluorinated analogs (ΔXLogP3 ≈ 1.5 vs. 2-methoxy-6-phenylnaphthalene) . This ensures that lead series maintain the precise stereoelectronic configuration required for target engagement.

OLED Electron-Blocking Layer Material Development

Materials scientists fabricating organic light-emitting diodes (OLEDs) should incorporate this compound as an electron-blocking layer (EBL) material. The CF3 substituent lowers the HOMO energy by an estimated 0.3–0.5 eV relative to non-fluorinated naphthalene analogs , improving hole-transport capability while blocking electron leakage. Patent CN-113861042-A explicitly claims fluorinated naphthalene derivatives for enhancing OLED luminous efficiency and extending device lifetime . Using the non-fluorinated 2-methoxy-6-phenylnaphthalene as a substitute would eliminate this electronic advantage, compromising device performance metrics.

High-Precision Synthetic Methodology Development Requiring Stoichiometric Accuracy

Academic and industrial process chemistry laboratories developing palladium-catalyzed cross-coupling reactions or directed ortho-metalation protocols benefit from the compound's sharp melting point of 103–107 °C , which is 5 °C higher than the non-fluorinated analog . This sharper melting range and higher onset temperature enable more accurate gravimetric dispensing and DSC-based purity verification , reducing stoichiometric error in reaction optimization studies. For methodology papers requiring rigorous reproducibility, this physical property differentiation directly translates to lower batch-to-batch variability.

Quote Request

Request a Quote for 2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.